1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
Description
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a boronic ester-containing piperidine derivative characterized by a piperidin-4-ol scaffold substituted at the nitrogen with a benzyl group. The benzyl group is further functionalized at the para-position with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound combines the boronic ester’s utility in Suzuki-Miyaura cross-coupling reactions (a cornerstone of modern organoboron chemistry ) with the piperidine ring’s versatility in medicinal chemistry.
Key structural features:
- Boronic ester: Enables participation in palladium-catalyzed cross-couplings for biaryl synthesis.
- Piperidin-4-ol: Provides a rigid scaffold with hydrogen-bond donor/acceptor capabilities.
- N-Benzyl substitution: Modifies steric and electronic properties compared to simpler piperidine derivatives.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVMQHWVVDMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathways Overview
The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol primarily involves two key stages:
- Formation of the boronic ester intermediate bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring.
- Subsequent functionalization to introduce the piperidin-4-ol moiety.
The general approach employs cross-coupling reactions, boronic ester synthesis, and subsequent oxidation or substitution steps to attach the piperidin-4-ol fragment.
Preparation of the Boronic Ester Intermediate
2.1. Synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Ester
The precursor boronic ester is synthesized via the borylation of 4-bromophenyl derivatives using diboron reagents, such as bis(pinacolato)diboron, under catalytic conditions.
Research Findings:
The use of palladium catalysis with bis(pinacolato)diboron is well-established for synthesizing phenylboronic esters with high efficiency and selectivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced as a protecting group for boron, facilitating subsequent coupling reactions.
Functionalization to Attach the Piperidin-4-ol Moiety
3.1. Cross-Coupling with Piperidin-4-ol Derivatives
The phenylboronic ester undergoes a Suzuki-Miyaura coupling with a suitable halogenated piperidin-4-ol precursor, typically a halogenated piperidin-4-ol or its protected form.
Research Findings:
The Suzuki coupling is highly effective in forming the key C–C bond, with reaction conditions optimized to prevent over-reaction or side products. The choice of base and solvent influences yield and purity.
Post-Synthesis Modifications and Purification
Following the coupling, purification involves column chromatography or recrystallization to isolate the target compound. Characterization confirms the structure via NMR, MS, and IR spectroscopy.
| Purification Method | Notes | Reference / Source |
|---|---|---|
| Column chromatography | Using silica gel with suitable solvent systems | , |
| Recrystallization | From ethanol or ethyl acetate | — |
Summary of Key Data
Notable Research Findings
- The use of diboron reagents with palladium catalysis is crucial for efficient boronic ester synthesis.
- Cross-coupling reactions are optimized with specific ligands and bases to enhance selectivity.
- Protecting groups on hydroxyl functionalities of piperidin-4-ol derivatives are often employed to prevent side reactions during coupling.
- Purification techniques significantly influence the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The boronic acid pinacol ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its piperidine core is known for enhancing bioavailability and pharmacological activity.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro studies showed that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific targeting of cancer cells through the dioxaborolane moiety enhances its effectiveness as a chemotherapeutic agent .
- Neuroprotective Effects : The compound has been investigated for neuroprotective applications. Studies demonstrated its ability to mitigate oxidative stress in neuronal cells, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol serves as a valuable intermediate in organic synthesis. Its boron-containing group allows for unique reactivity patterns.
Synthesis Applications
- Cross-Coupling Reactions : The presence of the dioxaborolane group makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds that are crucial in synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds : This compound can be used to functionalize aromatic rings through electrophilic substitution reactions, expanding the library of available aromatic compounds for further chemical transformations .
Material Science
In material science, the compound's boron content allows for its use in developing advanced materials.
Material Properties
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from or containing boron compounds exhibit improved flame retardancy and thermal resistance .
- Nanocomposites : The compound has been explored as a filler in nanocomposite materials, which can improve electrical conductivity and mechanical strength due to the unique properties imparted by the boron atom .
Catalysis
The catalytic properties of this compound have also been investigated.
Catalytic Applications
Mechanism of Action
The mechanism of action of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with enzymes and receptors, modulating their activity. This interaction is crucial in its applications in drug development, where it can inhibit specific enzymes or alter receptor functions .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Research Findings and Functional Insights
Reactivity in Cross-Coupling Reactions: The target compound’s boronate group participates efficiently in Suzuki-Miyaura couplings due to the electron-deficient nature of the dioxaborolane ring and the steric accessibility of the para-substituted phenyl group .
Stability and Solubility :
- The carbonyl-linked analog (CAS 1100094-82-3) exhibits lower hydrolytic stability compared to the methylene-linked target compound, limiting its utility in aqueous reaction conditions .
- Piperazine derivatives (e.g., CAS 2246633-32-7) show enhanced solubility in polar solvents due to the additional nitrogen atom, making them preferable for biological assays .
Biological Relevance :
- Piperidin-4-ol derivatives are common in CNS drug discovery (e.g., haloperidol analogs), where the hydroxyl group facilitates target binding . The target compound’s boronate group could enable prodrug strategies or PET tracer development.
- Pyrrolidine analogs (e.g., EN300-6733011) may exhibit faster metabolic clearance due to reduced ring size, affecting pharmacokinetic profiles .
Biological Activity
Overview
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety linked to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane. The unique structural characteristics suggest various interactions with biological targets, making it a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H26BNO2 |
| Molecular Weight | 287.21 g/mol |
| CAS Number | 852227-97-5 |
| InChI Key | IIUXWPXCCXVCPD-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing boron atoms often exhibit unique reactivity and binding properties due to the Lewis acidity of boron. This feature can facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of key enzymes or receptors.
Case Studies and Research Findings
- Inhibition of PI3K Pathway : Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. For instance, compounds similar to this compound have been tested for their IC50 values against PI3Kδ and PI3Kα isoforms. In one study, a related compound demonstrated an IC50 value of 0.47 µM against PI3Kδ, indicating strong inhibitory potential .
- Cell Proliferation Studies : In vitro assays assessing the effect on B lymphocyte proliferation revealed that certain piperidine derivatives exhibited IC50 values as low as 20 nM, suggesting potent anti-proliferative effects . Such findings emphasize the potential therapeutic applications of these compounds in diseases characterized by uncontrolled cell growth.
- Metabolic Stability : The presence of the tetramethyl dioxaborolane group has been linked to enhanced metabolic stability in human microsomes compared to other structural analogs . This stability is crucial for drug development as it may lead to longer half-lives and improved bioavailability.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Suzuki-Miyaura Coupling : Introduce the tetramethyl-1,3,2-dioxaborolane group to a halogenated benzyl precursor using palladium catalysts under inert conditions (e.g., N₂ atmosphere) .
Reductive Amination : React the boronate-containing benzaldehyde derivative with piperidin-4-ol under hydrogenation or sodium cyanoborohydride conditions to form the C–N bond .
Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the tetramethyl-dioxaborolane group (distinct B and H signals at δ ~1.3 ppm for methyl groups) and piperidin-4-ol backbone (hydroxyl proton at δ ~1.8–2.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How can crystallographic data resolve contradictions in ligand-binding mechanisms for piperidin-4-ol derivatives?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., retinol-binding proteins or viral proteases) at 1.3–1.7 Å resolution to map binding interactions .
- Dynamic Analysis : Compare static crystal structures with molecular dynamics simulations to identify conformational changes in the piperidine ring or boron-containing moiety under physiological conditions .
- Contradiction Resolution : Discrepancies in binding affinity (e.g., vs. non-boronate analogs) may arise from steric hindrance or boron-mediated hydrogen bonding; validate via mutagenesis or isothermal titration calorimetry (ITC) .
Advanced: What computational tools are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Virtual Screening : Use MOE or Schrödinger to generate a focused library of analogs by modifying the benzyl or piperidine substituents .
- Pharmacophore Modeling : Prioritize derivatives with enhanced hydrogen-bonding capacity (via the hydroxyl group) or boron-mediated interactions .
- ADMET Prediction : Predict logP (1.5–2.0), polar surface area (~35–40 Ų), and metabolic stability using SwissADME or ADMETlab .
Advanced: How can researchers optimize selectivity for enzymes like sphingosine kinase 1 (SK1) using this scaffold?
Methodological Answer:
- Selective Modifications : Replace the tetramethyl-dioxaborolane group with bioisosteres (e.g., carboxylates) to reduce off-target effects .
- SAR Analysis : Test analogs with varying alkyl chain lengths on the benzyl group; longer chains (e.g., octylphenethyl) enhance SK1 selectivity by 15-fold .
- Kinase Profiling : Validate selectivity using enzymatic assays (e.g., ADP-Glo™) against SK2 and related kinases .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the boron-containing moiety influence antiviral activity against SARS-CoV-2?
Methodological Answer:
- Protease Inhibition : The boronate group mimics the tetrahedral transition state of viral protease substrates, competitively inhibiting M (IC₅₀ < 10 µM) .
- Covalent Binding : Boron forms reversible covalent bonds with catalytic cysteine residues (e.g., Cys145 in SARS-CoV-2 M), confirmed by X-ray crystallography .
- Resistance Profiling : Serial passage experiments in cell culture identify mutations (e.g., M49I) that reduce efficacy; counter with dual-target inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
